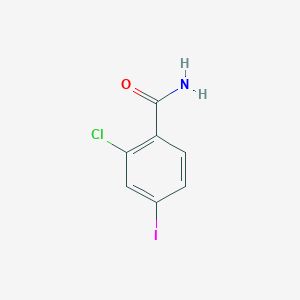
2-Chloro-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-iodobenzamide is an organic compound with the molecular formula C7H5ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 4 positions, respectively
Preparation Methods
The synthesis of 2-Chloro-4-iodobenzamide typically involves multi-step organic reactions. One common method includes the halogenation of benzamide derivatives. For instance, starting with 2-chlorobenzamide, iodination can be achieved using iodine and an oxidizing agent like potassium iodate under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to ensure complete substitution .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Scientific Research Applications
2-Chloro-4-iodobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodobenzamide depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity. The chlorine and iodine atoms can form strong interactions with active sites of enzymes, leading to inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-iodobenzamide include other halogenated benzamides such as:
2-Chloro-5-iodobenzamide: Similar in structure but with the iodine atom at the 5 position.
2-Chloro-6-iodobenzamide: Another isomer with the iodine atom at the 6 position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C7H5ClINO |
|---|---|
Molecular Weight |
281.48 g/mol |
IUPAC Name |
2-chloro-4-iodobenzamide |
InChI |
InChI=1S/C7H5ClINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
FDGVDVCZVNCPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















